2-(4-Fluorophenyl)-5-hexylpyrimidine
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Overview
Description
2-(4-Fluorophenyl)-5-hexylpyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a fluorophenyl group at the 2-position and a hexyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-hexylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-fluorophenylboronic acid and 5-hexyl-2-chloropyrimidine can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-hexylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-(4-Fluorophenyl)-5-hexylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-hexylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The hexyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-5-methylpyrimidine: Similar structure with a methyl group instead of a hexyl group.
2-(4-Fluorophenyl)-5-ethylpyrimidine: Similar structure with an ethyl group instead of a hexyl group.
2-(4-Fluorophenyl)-5-propylpyrimidine: Similar structure with a propyl group instead of a hexyl group.
Uniqueness
2-(4-Fluorophenyl)-5-hexylpyrimidine is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. The fluorophenyl group further enhances its stability and binding affinity to target molecules, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
95495-04-8 |
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Molecular Formula |
C16H19FN2 |
Molecular Weight |
258.33 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C16H19FN2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(17)10-8-14/h7-12H,2-6H2,1H3 |
InChI Key |
BPQLTKIPUYRZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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